Oxolamine Oxolamine N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is an oxadiazole and a ring assembly.
Oxolamine is not approved in the USA, it may be marketed elsewhere internationally as a cough suppressant. It is listed as a prescription drug in New Zealand legislation. Oxolamine is also approved in Taiwan for the treatment of respiratory tract inflamation.
Brand Name: Vulcanchem
CAS No.: 959-14-8
VCID: VC0538397
InChI: InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
SMILES: CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol

Oxolamine

CAS No.: 959-14-8

Cat. No.: VC0538397

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxolamine - 959-14-8

Specification

CAS No. 959-14-8
Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
IUPAC Name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Standard InChI InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Standard InChI Key IDCHQQSVJAAUQQ-UHFFFAOYSA-N
SMILES CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Canonical SMILES CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical Structure and Properties

Oxolamine belongs to the 1,2,4-oxadiazole class of compounds. Its chemical structure consists of a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a diethylaminoethyl side chain at position 5 . The molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol .

Physical and Chemical Properties

PropertyValueSource
Melting Point25°C
Boiling Point127°C (at 0.4 mmHg)
Density1.0516 g/cm³ (estimated)
Refractive Index1.5310 (estimated)
pKa9.40 ± 0.25 (predicted)
LogP2.393

The compound is a liquid at room temperature . Its solubility in organic solvents and aqueous media facilitates formulation into syrups and tablets .

Pharmacological Profile

Oxolamine exhibits a predominantly peripheral antitussive mechanism, targeting nerve receptors in the respiratory tract rather than central pathways . Key pharmacological properties include:

Antitussive Activity

  • Peripheral Action: Reduces irritation of bronchial nerve endings, suppressing cough reflexes .

  • Efficacy in Diffuse Stimulation: More effective against cough induced by chemical irritants (e.g., citric acid) than electrical stimulation of the superior laryngeal nerve .

Anti-Inflammatory and Analgesic Effects

  • Inflammation Reduction: Mitigates edema and leukocyte infiltration in respiratory tissues .

  • Analgesic Properties: Demonstrates mild pain relief in animal models .

Local Anesthetic and Antispasmodic Actions

  • Neurological Modulation: Blocks sodium channels in nerve fibers, contributing to antitussive and analgesic effects .

  • Smooth Muscle Relaxation: Inhibits bronchospasm in asthma models .

Toxicity Profile

  • Low Acute Toxicity: LD₅₀ > 2,000 mg/kg in rodents .

  • Chronic Safety: No significant side effects observed in long-term studies .

Synthesis and Industrial Production

Oxolamine is synthesized through a multi-step process involving diethylamine and 3-phenyl-1,2,4-oxadiazole intermediates .

Synthetic Route

  • Formation of Intermediate: Reaction of 3-chloro-propionyl chloride with N-hydroxybenzamidine yields N-(amino)phenylmethylene-3-Cl-propionamide.

  • Amination: Treatment with diethylamine in benzene removes the chloride group, forming the oxadiazole core .

  • Purification: Vacuum distillation isolates the final product .

Industrial production employs high-performance liquid chromatography (HPLC) to ensure purity (>98%).

Pharmaceutical Formulations

Oxolamine is formulated as syrups or tablets, often combined with excipients like sucrose, citric acid, and preservatives .

Typical Syrup Composition

ComponentExample Quantity (per 1,000 mL)Source
Oxolamine6–10 g
Sucrose400–600 g
Citric Acid0.1–0.2 g
Methylparaben0.1–0.5 g
Gardenia Yellow0.2–2 g

Patent examples describe variations in excipient ratios to optimize stability and taste .

Analytical Methods for Quality Control

UV-Spectrophotometric Techniques

Two validated methods are employed for oxolamine citrate analysis:

MethodParametersSource
First-Order Derivativeλ = 229.2 nm, Linearity: 1–14 µg/mL, r = 0.9991
Area Under Curve (AUC)λ = 228.6–246.4 nm, Linearity: 1–14 µg/mL, r = 0.9999

Validation Metrics

ParameterFirst-Order DerivativeAUC
Recovery99.6–99.9%99.4–99.9%
RSD (Precision)≤2.27%≤0.034%

These methods eliminate interference from excipients, ensuring accurate quantification in formulations .

Clinical Evidence and Therapeutic Applications

Respiratory Tract Inflammation

  • Efficacy in Cigarette Smoke Exposure: Inhibits ciliostatic effects of smoke, restoring mucociliary clearance .

  • Anti-Inflammatory Effects: Reduces edema in experimentally induced respiratory inflammation .

Cough Suppression

  • Peripheral Mechanism: Effective against cough caused by upper respiratory infections .

  • Compared to Other Agents:

    AgentMechanismEfficacy in Acute Cough
    DextromethorphanCentral NMDA antagonismHigh (FDA-approved)
    CodeineOpioid receptor agonismLimited (poor evidence)
    OxolaminePeripheral nerve blockadeModerate (older studies)

While modern clinical trials are sparse, historical data support its use in mild to moderate respiratory infections .

Future Research Directions

  • Modern Clinical Trials: Needed to validate efficacy against placebo in acute cough .

  • Mechanistic Studies: Elucidate interactions with ion channels and inflammatory pathways .

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